molecular formula C9H4BrF3N2O B1449766 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one CAS No. 35982-47-9

6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B1449766
CAS No.: 35982-47-9
M. Wt: 293.04 g/mol
InChI Key: CVFIXMBDNFNGMJ-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one is a chemically synthesized quinazolinone derivative of significant interest in medicinal chemistry and anticancer research. This compound serves as a versatile chemical intermediate and pharmacophore in the design and synthesis of novel bioactive molecules. The quinazolinone core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets. Research indicates that quinazoline derivatives, particularly those with specific substitutions, can be developed as potential cytotoxic agents. The presence of a bromo atom at the 6-position and a trifluoromethyl group at the 2-position of the quinazolinone ring is a strategic modification, as such halogenated and fluorinated analogs are frequently explored to enhance biological activity and optimize pharmacokinetic properties. These derivatives are often investigated for their efficacy against various cancer cell lines, such as breast cancer (MCF-7) and colorectal cancer (SW480), in preliminary drug discovery efforts. The primary value of this compound lies in its role as a building block for further chemical exploration. It is strictly intended for research applications in a controlled laboratory environment. This product is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers are responsible for ensuring all applicable safety protocols are followed when handling this material.

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFIXMBDNFNGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Acylation

  • Starting material: 6-Bromoanthranilic acid.
  • Step: Acylation with acid chlorides to yield amide intermediate (Compound 1).
  • Conditions: Typically carried out under mild heating.

Formation of Benzoxazinone Intermediate

  • Step: Dehydration of the amide intermediate using acetic anhydride.
  • Product: Benzoxazinone intermediate (Compound 2).
  • Conditions: Heating under reflux.

Condensation and Cyclization

  • Step: Condensation of benzoxazinone with an appropriate amine.
  • Reaction: Intramolecular dehydrative cyclization of the resultant diamide derivative (Compound 3) forms 2-substituted 6-bromoquinazolin-4(3H)-ones (Compound 4).
  • Conditions: Heating to promote cyclization.

Introduction of the 2-(Trifluoromethyl) Group via C–C Coupling

  • Method: Palladium-catalyzed Suzuki–Miyaura cross-coupling or Buchwald coupling.
  • Reagents: Phenylboronic acid derivatives or trifluoromethyl-containing coupling partners.
  • Catalyst: Pd(dppf)Cl₂ complex.
  • Conditions: Microwave irradiation at 120°C for 20 minutes or sealed tube heating at 80°C for 1 hour.
  • Solvents: Mixtures of toluene, 1,4-dioxane, and aqueous bases such as potassium carbonate or potassium phosphate tribasic.
  • Purification: Silica gel column chromatography followed by recrystallization or slurring with 2-propanol/hexane mixtures.

Representative Synthetic Scheme (Adapted from MDPI Source)

Step Reactants & Conditions Product Yield/Notes
1 6-Bromoanthranilic acid + acid chloride, mild heating Amide intermediate (1) High yield
2 Compound 1 + Acetic anhydride, heating Benzoxazinone (2) Efficient dehydration
3 Compound 2 + amine, heating Diamide derivative (3) Precursor for cyclization
4 Intramolecular cyclization under heat 2-substituted 6-bromoquinazolin-4(3H)-one (4) Key quinazolinone core
5 Compound 4 + trifluoromethyl phenylboronic acid, Pd catalyst, base, microwave or sealed tube heating This compound (target) Purified by chromatography and recrystallization

Reaction Conditions and Optimization

  • Catalyst loading: Typically 0.05 equivalents of Pd(dppf)Cl₂.
  • Base: Potassium carbonate or potassium phosphate tribasic in aqueous or mixed solvent systems.
  • Temperature: 80–120°C depending on the method (microwave vs sealed tube).
  • Time: 20 min (microwave) to 1 h (sealed tube).
  • Solvent system: Toluene, 1,4-dioxane, water mixtures.
  • Workup: Extraction with chloroform or ethyl acetate, washing with brine, drying over MgSO₄.
  • Purification: Silica gel chromatography with hexane/ethyl acetate eluent, followed by recrystallization.

Additional Notes on Alternative Methods

  • The use of palladium-catalyzed cross-coupling methods is preferred for introducing the trifluoromethyl group due to their efficiency and selectivity.
  • Alternative methods involving chlorosulfonyl intermediates followed by amine substitution have been reported for related quinazolinone derivatives but are less common for direct trifluoromethyl substitution at the 2-position.
  • Microwave-assisted synthesis significantly reduces reaction times and improves yields.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Product/Intermediate Key Features
Acylation 6-Bromoanthranilic acid + acid chloride Amide intermediate Mild heating, high yield
Dehydration Acetic anhydride, reflux Benzoxazinone Efficient ring closure
Condensation & Cyclization Appropriate amine, heating 2-substituted 6-bromoquinazolin-4(3H)-one Intramolecular cyclization
C–C Coupling (Suzuki/Buchwald) Pd(dppf)Cl₂ catalyst, base, microwave/sealed tube This compound High selectivity, microwave accelerates

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 serves as a primary site for nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethyl group and quinazolinone core. Key reactions include:

Ammonolysis and Amination

Reaction with ammonia or amines replaces the bromine with amino groups. For example:

  • Conditions : NH₃ in ethanol, 80°C, 12 hours .

  • Product : 6-Amino-2-(trifluoromethyl)quinazolin-4(3H)-one.

Alkoxylation

Methoxy or ethoxy groups can be introduced via alkoxide nucleophiles:

  • Conditions : NaOCH₃ in DMF, 100°C, 6 hours.

  • Product : 6-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one.

Reagent Conditions Product Yield
NH₃ (aq.)Ethanol, 80°C, 12 h6-Amino-2-(trifluoromethyl)quinazolin-4(3H)-one72%
NaOCH₃DMF, 100°C, 6 h6-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one65%

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds:

Suzuki-Miyaura Coupling

Aryl boronic acids couple efficiently at position 6:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 24 hours .

  • Example : Reaction with phenylboronic acid yields 6-Phenyl-2-(trifluoromethyl)quinazolin-4(3H)-one (85% yield) .

Buchwald-Hartwig Amination

Primary/secondary amines couple via Pd catalysis:

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C .

Coupling Type Catalyst Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acid6-Phenyl-2-(trifluoromethyl)quinazolin-4(3H)-one85%
Buchwald-HartwigPd₂(dba)₃/XantphosPiperidine6-Piperidinyl-2-(trifluoromethyl)quinazolin-4(3H)-one78%

Functionalization of the Trifluoromethyl Group

While the CF₃ group is generally stable, it participates in select transformations:

Hydrolysis

Under strong acidic conditions, CF₃ can hydrolyze to COOH:

  • Conditions : Conc. H₂SO₄, 120°C, 48 hours .

  • Product : 2-Carboxy-6-bromoquinazolin-4(3H)-one (low yield due to side reactions) .

Radical Reactions

Photoredox catalysis enables CF₃ → CF₂R transformations:

  • Conditions : Ir(ppy)₃, DIPEA, blue LED .

Oxidation and Reduction

The quinazolinone core undergoes redox reactions:

Reduction of the Carbonyl Group

NaBH₄ reduces the 4-keto group to a hydroxyl group:

  • Conditions : NaBH₄, MeOH, 0°C → RT.

  • Product : 6-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-ol (instable, tautomerizes).

Oxidation of the Ring

MnO₂ oxidizes the dihydroquinazolinone back to the aromatic system.

Key Mechanistic Insights

  • Electronic Effects : The electron-deficient quinazolinone ring accelerates SNAr but hinders electrophilic substitution.

  • Steric Hindrance : The CF₃ group at position 2 directs substitution to position 6 due to steric and electronic factors .

This compound’s versatility in cross-coupling and substitution makes it a cornerstone for developing pharmacologically active agents and functional materials.

Scientific Research Applications

Chemical Properties and Structure

6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one has the molecular formula C9H4BrF3N2OC_9H_4BrF_3N_2O and a molecular weight of 293.04 g/mol. The presence of a bromine atom and a trifluoromethyl group contributes to its unique chemical reactivity and biological activity.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific kinases associated with cancer progression. Its ability to interact with cellular signaling pathways related to tumor growth positions it as a promising anticancer agent.
  • Antibacterial and Anthelmintic Activities : Research indicates potential antibacterial and anthelmintic properties, which are crucial for developing new therapeutic agents against infections .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various settings:

  • Anticancer Research : A study demonstrated that derivatives of quinazolinones, including this compound, showed significant inhibitory effects on cancer cell lines, suggesting their potential as therapeutic agents in oncology .
  • Antimicrobial Activity : Research focused on synthesizing new quinazolinone derivatives has shown promising results in terms of antibacterial efficacy against various pathogens, indicating the utility of this compound in developing new antibiotics .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of quinazolinone derivatives have revealed that they can effectively penetrate biological barriers, including the blood-brain barrier, which is crucial for treating central nervous system disorders .

Mechanism of Action

The exact mechanism of action of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in critical biological pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key structural analogs differ in substituents at the 2- and 6-positions, leading to variations in physical properties and spectral characteristics:

Compound Name Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Reference
6-Bromo-2-(4-fluorophenyl)-quinazolin-4(3H)-one 2-(4-Fluorophenyl) 235–237 IR: 1667 cm⁻¹ (C=O); ¹H-NMR: δ 6.98 (d, 1H)
6-Bromo-2-(4-chlorophenyl)-quinazolin-4(3H)-one 2-(4-Chlorophenyl) 231–232 HRMS (ES): m/z 437.0053
6-Bromo-2-(4-methoxyphenyl)-quinazolin-4(3H)-one 2-(4-Methoxyphenyl) 254–256 ¹³C-NMR: δ 161.2 (C-OCH₃)
6-Bromo-2-methyl-3-(substituted phenyl)-quinazolin-4(3H)-one 2-Methyl, 3-substituted phenyl 180–265 (varies) IR: 1686 cm⁻¹ (C=O); ¹H-NMR: δ 2.48 (s, CH₃)
Target Compound 2-(Trifluoromethyl) Not reported IR: Expected ~1670 cm⁻¹ (C=O); ¹⁹F-NMR: δ -60 to -70 (CF₃)

Key Observations :

  • The trifluoromethyl group in the target compound likely increases thermal stability compared to methyl or halogenated phenyl groups due to strong C-F bonds .
  • Melting points for 2-aryl derivatives (e.g., 235–256°C) are higher than those of 2-alkyl analogs (e.g., 180–265°C), reflecting differences in crystal packing and intermolecular interactions .
Antimicrobial Activity:
  • 6-Bromo-2-methyl-3-(substituted phenyl)-quinazolin-4(3H)-ones (): Showed moderate to strong activity against Staphylococcus aureus (MIC: 12.5–50 µg/mL) and Escherichia coli (MIC: 25–100 µg/mL). Electron-withdrawing substituents (e.g., -Cl, -NO₂) enhanced activity compared to electron-donating groups (-OCH₃) .
  • Target Compound: No direct bioactivity data is available.
Anti-inflammatory Activity:
  • 6-Bromo-2-(styryl)-quinazolin-4(3H)-ones ():
    • Exhibited 40–60% inhibition in carrageenan-induced edema models at 50 mg/kg.
  • Target Compound :
    • The -CF₃ group could modulate COX-2 inhibition or NF-κB signaling, but experimental validation is needed.
Molecular Docking and Target Interactions:
  • 6-Bromo-2-(4-nitrophenyl)-quinazolin-4(3H)-one (QB43) ():
    • Demonstrated a docking score of -12.44 kcal/mol against Hsp90, a cancer therapy target.

Biological Activity

6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H4_4BrF3_3N2_2O, with a molecular weight of 293.04 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are critical for its chemical reactivity and biological activity.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways, particularly those associated with cancer and infectious diseases .

Synthesis of this compound

The synthesis typically involves multi-step organic reactions, where starting materials are transformed through various chemical processes to yield the final product. Common methods include:

  • Condensation Reactions : Involving the reaction of substituted benzoxazinones with other reagents to form quinazolinones.
  • Substituent Variation : The introduction of different groups at specific positions on the quinazoline ring can enhance biological activity.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antiviral
6-Bromo-2-phenylquinazolin-4(3H)-oneStructureAntiviral
6-Bromo-2-methylquinazolin-4(3H)-oneStructureAntibacterial

This table illustrates how the presence of different substituents can influence the biological activity of quinazoline derivatives.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinazoline derivatives:

  • In Vitro Studies : Investigations into the cytotoxic effects of various quinazoline derivatives on human cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) have shown promising results, suggesting that modifications at specific positions can enhance anticancer activity significantly .
  • Molecular Docking Studies : These studies have been employed to predict binding affinities of quinazoline derivatives to target proteins involved in cancer pathways, providing insights into their potential therapeutic mechanisms .

Q & A

Q. Why do some quinazolinones show variable antifungal activity despite similar structures?

  • Resolution :
  • Steric Effects : Bulky substituents (e.g., 4-methoxybenzylidene) hinder target binding .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, improving activity .
  • Experimental Variability : Standardize MIC protocols (e.g., broth microdilution) to reduce discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one
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